Boc-L-Cys(Propargyl)-OH

Click Chemistry Bioconjugation Peptide Functionalization

Standard Boc/Bzl SPPS workflows often lack a site-specific, bioorthogonal handle for post-synthetic conjugation, creating a bottleneck in ADC and peptide-drug conjugate campaigns. Boc-L-Cys(Propargyl)-OH solves this by integrating a compact propargyl group that remains inert during synthesis yet enables quantitative CuAAC with azide-bearing payloads. Key outcomes: - Achieves >10 M⁻¹s⁻¹ CuAAC rates for 1-4 hr conjugation to fluorophores, biotin, or cytotoxins. - ≥98% HPLC purity minimizes deletion sequences and improves crude peptide quality across multiple couplings. - Stable DCHA salt form retains >98% purity after 30 days at -20°C, ensuring reproducible multi-batch campaigns.

Molecular Formula C11H17NO4S
Molecular Weight 259.32 g/mol
Cat. No. B12403844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Cys(Propargyl)-OH
Molecular FormulaC11H17NO4S
Molecular Weight259.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCC#C)C(=O)O
InChIInChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyMSLYNMSPLZOMMP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Cys(Propargyl)-OH Procurement Guide


Boc-L-Cys(Propargyl)-OH (CAS 1260119-25-2) is a modified amino acid derivative consisting of a cysteine scaffold with an N-terminal tert-butyloxycarbonyl (Boc) protecting group and an S-propargyl substituent on the thiol side chain. This compound, also known as (R)-Boc-2-amino-3-propargylsulfanyl-propionic acid , serves as a bifunctional building block that integrates standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) compatibility with a terminal alkyne handle for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The propargyl moiety enables site-specific conjugation of peptides and proteins to azide-bearing payloads including fluorophores, biotin, polyethylene glycol (PEG) chains, and cytotoxic drugs under mild aqueous conditions, positioning this compound as a critical intermediate in the construction of peptide-drug conjugates, antibody-drug conjugate (ADC) linker components, and functionalized biomaterials [1].

Why Analogs Cannot Substitute Boc-L-Cys(Propargyl)-OH


Cysteine derivatives bearing alternative alkene or alkyne functionalities exhibit fundamentally divergent reactivity profiles in cycloaddition chemistries, precluding direct interchangeability. The propargyl group in Boc-L-Cys(Propargyl)-OH participates in CuAAC with second-order rate constants ranging from 10⁻² to 10 M⁻¹ s⁻¹ under standard bioconjugation conditions, whereas allyl-bearing analogs (e.g., Boc-L-Cys(Allyl)-OH) require thiol-ene radical-mediated chemistry with distinct initiator requirements and oxygen sensitivity [1]. Furthermore, the compact size of the propargyl group relative to longer PEG-alkyne linkers minimizes steric perturbation of peptide secondary structure—a parameter critical for maintaining biological activity in receptor-binding peptides. Substituting Fmoc-Cys(Propargyl)-OH for the Boc-protected variant introduces orthogonal protecting group strategies that are incompatible with Boc-based SPPS protocols, necessitating complete workflow reoptimization. The quantitative evidence presented in Section 3 substantiates that these are not functionally equivalent alternatives but rather tools optimized for distinct synthetic routes [2].

Boc-L-Cys(Propargyl)-OH: Quantitative Evidence vs. Analogs


CuAAC Reactivity: Propargyl vs. Allyl Comparison

Boc-L-Cys(Propargyl)-OH contains a terminal propargyl group that exhibits second-order rate constants (k₂) in CuAAC ranging from 10⁻² to 10 M⁻¹ s⁻¹ under standard bioconjugative conditions, compared to negligible reactivity for allyl-containing analogs (Boc-L-Cys(Allyl)-OH) which do not undergo CuAAC and require alternative thiol-ene chemistry. Tertiary propargyl carbamates and internal alkynes display >10-fold lower reactivity than terminal propargyl systems under identical CuAAC conditions [1].

Click Chemistry Bioconjugation Peptide Functionalization

Purity Advantage: Verified vs. Unspecified Alternatives

Boc-L-Cys(Propargyl)-OH (DCHA salt form) is routinely supplied with HPLC-verified purity ≥98%, ensuring minimal contamination by deletion sequences or epimerized byproducts that compromise peptide yield and purity in SPPS. Unspecified or lower-purity commercial alternatives may contain up to 5-10% impurities including Boc-Cys-OH, oxidized disulfide dimers, or racemized D-isomer .

Quality Control Peptide Synthesis Procurement

Compact Propargyl vs. PEG-Alkyne Spatial Compatibility

The S-propargyl-cysteine (SprC) moiety, which is the deprotected form of Boc-L-Cys(Propargyl)-OH after Boc removal and incorporation, exhibits a van der Waals volume of approximately 45 ų, enabling installation at protein interior positions where bulkier alkyne-bearing linkers (e.g., PEG₄-propargyl, volume >120 ų) disrupt folding or catalytic activity. In comparative studies with model enzymes, SprC substitution at essential cysteine positions preserved >80% of wild-type enzymatic activity, whereas PEG-alkyne modifications at the same positions reduced activity to <20% [1].

Protein Engineering Unnatural Amino Acids Enzyme Control

Storage Stability: DCHA Salt vs. Free Acid

Boc-L-Cys(Propargyl)-OH is commercially supplied as the dicyclohexylamine (DCHA) salt, which exhibits enhanced stability under routine laboratory handling compared to the free acid form. The DCHA salt remains >98% pure by HPLC after 30 days storage at -20°C with ≤3 freeze-thaw cycles, whereas the free acid form degrades to <95% purity under identical conditions due to thiol oxidation and Boc deprotection [1].

Stability Storage Procurement

Protecting Group Orthogonality: Boc vs. Fmoc

Boc-L-Cys(Propargyl)-OH is compatible with Boc/Bzl SPPS protocols requiring HF cleavage, whereas Fmoc-Cys(Propargyl)-OH is optimized for Fmoc/t-Bu SPPS with TFA cleavage. The Boc group exhibits >99% stability toward 20% piperidine in DMF (standard Fmoc deprotection conditions), while the Fmoc group undergoes >99% cleavage within 20 minutes under the same conditions [1]. This orthogonality dictates that Boc-L-Cys(Propargyl)-OH cannot be substituted into Fmoc-based syntheses without complete protocol redesign.

SPPS Protecting Group Strategy Peptide Synthesis

Cost Advantage vs. Non-Canonical Propargyl Amino Acids

Boc-L-Cys(Propargyl)-OH is commercially available from multiple vendors at prices ranging from $150–$300 per gram (DCHA salt, 2025 pricing), compared to >$800 per gram for Boc-L-homopropargylglycine or >$1,200 per gram for Boc-L-propargylserine. This cost differential reflects the synthetic accessibility of S-propargylation of cysteine thiol versus de novo construction of non-proteinogenic amino acid scaffolds .

Procurement Cost Analysis Supply Chain

Application Scenarios for Boc-L-Cys(Propargyl)-OH


Site-Specific Peptide Functionalization via CuAAC

Boc-L-Cys(Propargyl)-OH is optimally deployed in Boc/Bzl solid-phase peptide synthesis where post-synthetic conjugation to azide-functionalized payloads (fluorophores, biotin, PEG, cytotoxic drugs) is required. The terminal propargyl group enables CuAAC with second-order rate constants of 10⁻² to 10 M⁻¹ s⁻¹, providing quantitative conversion within 1–4 hours under standard bioconjugation conditions [1]. This approach circumvents the need for orthogonal protecting group manipulation on the thiol and is particularly advantageous when synthesizing peptide-drug conjugates or FRET-based protease substrates where site-specific modification is critical for activity. The HPLC-verified ≥98% purity minimizes deletion sequences and improves crude peptide purity by reducing impurity carry-through over multiple coupling cycles.

Compact Function-Preserving Protein Conjugates

For protein engineering applications requiring installation of bioorthogonal handles at sterically constrained or catalytically essential cysteine residues, Boc-L-Cys(Propargyl)-OH-derived S-propargyl-cysteine (SprC) provides a compact (van der Waals volume ~45 ų) alternative to PEG-alkyne linkers. Comparative studies demonstrate that SprC substitution preserves >80% of wild-type enzymatic activity at positions where bulkier alkyne linkers reduce activity to <20% [1]. This makes Boc-L-Cys(Propargyl)-OH the preferred precursor for synthesizing SprC-containing peptides via SPPS for subsequent incorporation into proteins through native chemical ligation or expressed protein ligation strategies, enabling reversible control of enzyme activity and site-specific installation of post-translational modification mimics.

ADC Linker Component Synthesis

Boc-L-Cys(Propargyl)-OH serves as a cost-effective alkyne-bearing amino acid building block for synthesizing cleavable and non-cleavable ADC linker components. At $150–$300 per gram [1], it offers a 2.7× to 8× cost advantage over alternative non-canonical propargyl amino acids, enabling economical scale-up for preclinical ADC candidate production. The DCHA salt form provides superior storage stability (>98% purity retention after 30 days at -20°C with multiple freeze-thaw cycles) , ensuring consistent quality across multi-batch synthesis campaigns. This compound is particularly suited for constructing peptide-based linkers incorporating the valine-citrulline (Val-Cit) dipeptide motif with a propargyl handle for subsequent CuAAC conjugation to azide-bearing cytotoxic payloads such as monomethyl auristatin E (MMAE) or maytansinoid derivatives.

Combinatorial Peptide Library for Click Screening

In structure-activity relationship (SAR) campaigns requiring systematic variation of conjugation site position, Boc-L-Cys(Propargyl)-OH enables the parallel synthesis of positional scanning peptide libraries via SPPS. The orthogonal Boc protection allows incorporation at any desired position within Boc/Bzl-synthesized sequences, while the propargyl group remains inert to standard coupling, deprotection, and cleavage conditions [1]. Post-synthesis CuAAC with a common azide-functionalized probe (e.g., azido-fluorophore, azido-biotin) provides a uniform readout for all library members, enabling direct comparison of conjugation efficiency and functional impact across positions. The ≥98% purity specification ensures that observed differences in activity reflect genuine positional effects rather than impurity-derived artifacts.

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